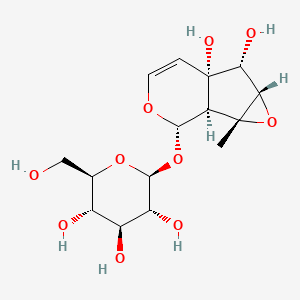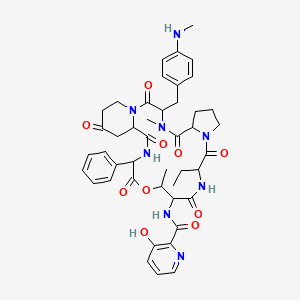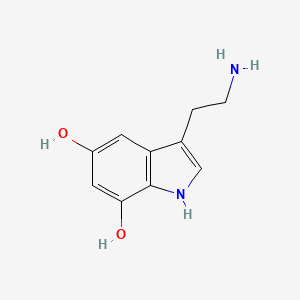
5,7-二羟基色胺
描述
Synthesis Analysis
The synthesis of 5,7-DHT and its derivatives involves multiple steps starting from basic chemical compounds. For instance, the synthesis of 5-hydroxytryptamine-4,7-dione, a neurocytotoxic product of 5,7-DHT autoxidation, begins with 3-bromo-4,5-dimethoxybenzaldehyde. This compound undergoes several transformations, including nitromethylenation, nitration, and reductive cyclization, to eventually form 4,5,7-trihydroxytryptamine hydrochloride, which rapidly autoxidizes to 5-hydroxytryptamine-4,7-dione (Sinhababu & Borchardt, 1988).
Molecular Structure Analysis
The molecular structure of 5,7-DHT is closely related to that of serotonin, with the addition of hydroxyl groups at the 5 and 7 positions of the indole ring. This modification significantly alters its biological activity, especially its neurotoxicity towards serotonergic neurons. Studies involving mass spectrometry have provided detailed insights into the structure and decomposition processes of 5,7-DHT and its precursors, highlighting the specific transformations that occur under different conditions (Bertazzo, Catinella, & Traldi, 1996).
Chemical Reactions and Properties
5,7-DHT undergoes various chemical reactions, including oxidation and interaction with proteins. Its autoxidation leads to the formation of neurotoxic products such as 5-hydroxytryptamine-4,7-dione. The oxidation process and the resulting products have been studied through electrochemical methods, revealing pathways from 5-HT to 5,7-DHT and suggesting minor metabolic oxidative pathways for the neurotransmitter to potent neurotoxins (Wrona, Lemordant, Lin, Blank, & Dryhurst, 1986).
Physical Properties Analysis
The physical properties of 5,7-DHT, such as its solubility, stability, and reaction to light, play crucial roles in its behavior in biological systems and experimental setups. However, detailed studies focusing exclusively on these physical properties are less common, and much of the knowledge comes from research aimed at understanding its biochemical and pharmacological effects.
Chemical Properties Analysis
5,7-DHT's chemical properties, including its reactivity towards other compounds, its stability under various conditions, and its susceptibility to oxidation, are critical for its biological activities. The compound's ability to undergo rapid autoxidation, forming neurotoxic products, is a key aspect of its mechanism of action in biological systems. Furthermore, its interactions with proteins through oxygen-dependent reactions highlight its potential to induce cytotoxic effects by covalently binding to protein sulfhydryl groups, leading to alterations in protein function and structure (Rotman, Daly, & Creveling, 1976).
科学研究应用
血糖水平调节
5,7-二羟基色胺(5,7-DHT)已被研究其在血糖调节中的作用。研究表明,5,7-DHT,无论是脑室内或脊髓内给药,都能减轻动物模型中的血糖水平。这种效应在D-葡萄糖摄食和固定应激模型中观察到,暗示了血糖调节中5,7-DHT的显著作用(Park et al., 2016)。
防御性反射条件化的调节
5,7-DHT已被用于研究多毛陆蜗牛学习机制中的5-羟色胺作用。每日注射5-羟色胺和5,7-DHT显示出防御性反射条件化的改变。这项研究为了解5-羟色胺对学习和记忆过程的调节提供了见解(Andrianov et al., 2015)。
胃肠道生理学
类似于5,7-DHT,色胺被发现能激活胃肠道中的5-HT4受体,影响结肠分泌和蠕动。这一发现强调了5,7-DHT及相关化合物在研究和潜在调节胃肠功能中的应用(Bhattarai et al., 2018)。
神经病理障碍
5,7-DHT类似物如5-HT6受体激动剂显示出在治疗与多种神经病理障碍相关的认知问题方面的潜力,包括阿尔茨海默病、抑郁症和肥胖症。这项研究表明了血清素化合物在中枢神经系统障碍中的治疗潜力(Karila et al., 2015)。
神经递质检测与分析
5,7-DHT及相关化合物已被用于开发检测5-羟色胺等神经递质的生物传感器。这种应用对于研究各种神经系统和精神疾病中的神经递质功能和药物反应关系至关重要(He等,2019)。
疼痛和神经胶质激活
对5,7-DHT的研究有助于理解5-羟色胺在炎症模型中的疼痛和神经胶质激活中的作用。这项工作表明脊髓中的血清素途径在调节疼痛感知中至关重要,并且可以成为疼痛管理的靶点(Jin et al., 2023)。
属性
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14/h3-5,12-14H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWHQTNFZDTKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185285 | |
| Record name | 5,7-Dihydroxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxytryptamine | |
CAS RN |
31363-74-3 | |
| Record name | 3-(2-Aminoethyl)-1H-indole-5,7-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31363-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxytryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-aminoethyl)-1H-indole-5,7-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,7-DIHYDROXYTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4K1D1H82S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



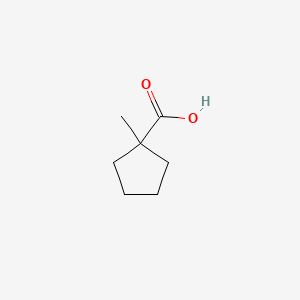
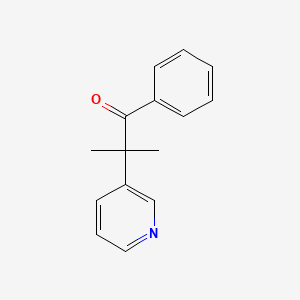
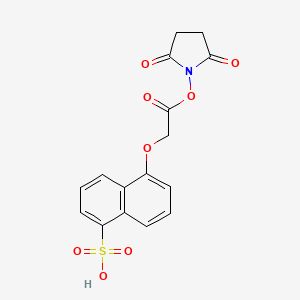
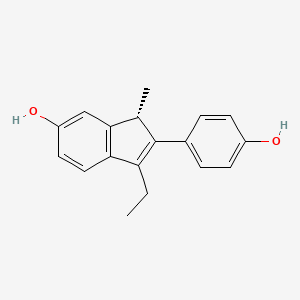
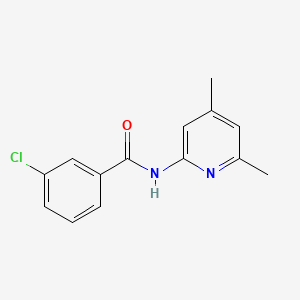
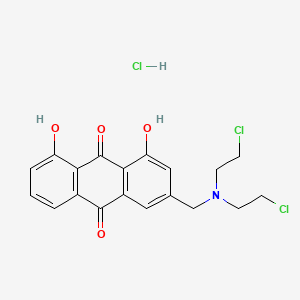
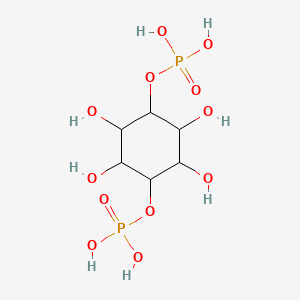
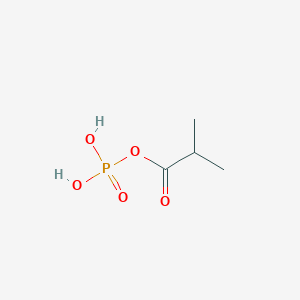
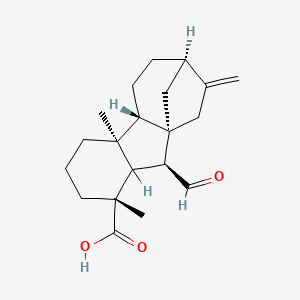
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3S,5R)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1205699.png)
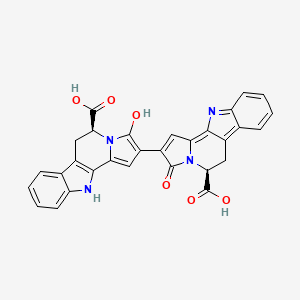
![(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one](/img/structure/B1205702.png)
